Theophyllol

Beschreibung

Historical Context of Xanthine Alkaloid Research

The study of xanthine alkaloids, a class of naturally occurring compounds, has a rich history dating back to the early 19th century. This era marked the beginning of significant discoveries in alkaloid chemistry, with the isolation and characterization of numerous important plant-derived substances. Xanthine itself was first isolated in 1817. nih.gov This was soon followed by the discovery of caffeine in 1820 and theobromine in 1842. nih.govclockss.org

Theophylline (1,3-dimethylxanthine), the parent compound of Theophyllol, was first extracted from tea leaves and chemically identified around 1888 by the German biologist Albrecht Kossel. nih.govwikipedia.org This discovery came later than those of other prominent xanthines, likely because its presence in tea is masked by larger quantities of caffeine. clockss.org The first chemical synthesis of theophylline was achieved by Emil Fischer and Lorenz Ach seven years after its discovery. wikipedia.org An alternative synthesis method, the Traube purine synthesis, was introduced in 1900. wikipedia.org Initially, theophylline's clinical application was as a diuretic in 1902, and its use as a treatment for asthma was reported two decades later. wikipedia.orgnih.gov These foundational discoveries paved the way for the development and study of related compounds, including this compound.

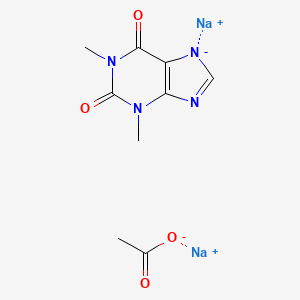

This compound's Classification within the Methylxanthine Chemical Class

This compound is classified as a methylxanthine derivative. drugs.com Specifically, it is the sodium salt of theophylline, often referred to as theophylline sodium acetate. chemnet.comcymitquimica.com It is a mixture of theophylline sodium and sodium acetate. chemnet.comcymitquimica.com

Methylxanthines are derived from xanthine, a purine base naturally produced by both plants and animals. drugs.comsinglecare.com The core structure is a purine ring system. clockss.org The specific pharmacological profiles of different methylxanthines are determined by the placement of N-methyl groups on this core structure. clockss.org Theophylline, for instance, is 1,3-dimethylxanthine. nih.gov Other well-known methylxanthines include caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). nih.govclockss.org this compound's identity is directly linked to theophylline, placing it firmly within this important class of alkaloids.

| Compound Name | Chemical Name | Methyl Group Positions | Common Natural Sources |

|---|---|---|---|

| Xanthine | 3,7-dihydropurine-2,6-dione | None | Plants and Animals |

| Theophylline | 1,3-dimethylxanthine | 1 and 3 | Tea (Camellia sinensis), Cocoa beans (Theobroma cacao) nih.govwikipedia.orgnih.gov |

| Caffeine | 1,3,7-trimethylxanthine | 1, 3, and 7 | Coffee beans (Coffea spp.), Tea leaves, Kola nuts (Cola acuminata) nih.govresearchgate.net |

| Theobromine | 3,7-dimethylxanthine | 3 and 7 | Cocoa beans (Theobroma cacao) nih.govclockss.org |

| This compound | Theophylline sodium acetate | (Derivative of Theophylline) | Synthetically produced from Theophylline chemnet.com |

Overview of Contemporary Academic Research Trajectories for this compound and its Analogues

Current research continues to explore the applications of this compound and related methylxanthines. This compound is utilized in research focused on pharmaceutical development, particularly for respiratory conditions, owing to the known effects of its parent compound, theophylline. chemimpex.com Studies have also investigated its potential to alter calcium levels in the subcellular fractions of the rat brain cortex. dcchemicals.com Beyond pharmaceuticals, it is explored for use as a flavoring agent in the food and beverage industry and for its antioxidant properties in cosmetic formulations. chemimpex.com

Research into theophylline analogues is also an active area. For example, doxofylline, a modified theophylline derivative with a dioxalane group at position 7, has been developed and shows improved efficacy in some applications. taylorandfrancis.com Furthermore, modern computational studies, such as molecular docking and molecular dynamics simulations, are being used to investigate the potential of theophylline and its derivatives for new therapeutic roles. mdpi.com These in silico studies help to predict how these compounds might interact with biological targets, opening up new avenues for drug discovery and development. mdpi.com

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | Theophylline sodium acetate | chemnet.comcymitquimica.com |

| CAS Number | 8002-89-9 | chemnet.comchemimpex.comchemicalbook.innih.govcalpaclab.com |

| Molecular Formula | C₇H₇N₄NaO₂·C₂H₃NaO₂ or C₉H₁₀N₄Na₂O₄ | chemnet.comchemimpex.com |

| Molecular Weight | ~284.18 g/mol | chemnet.comchemimpex.comcalpaclab.com |

| Appearance | White to Almost white powder to crystal | chemimpex.comtcichemicals.comtcichemicals.com |

| Classification | Purine Alkaloid, Methylxanthine | cymitquimica.com |

Eigenschaften

IUPAC Name |

disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRNMXPUTQVFOA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4Na2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8002-89-9 | |

| Record name | Theophylline sodium acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008002899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophyllol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE SODIUM ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YK6TWH9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Theophyllol Analogues

Established Synthetic Pathways for Theophyllol and Related Compounds

Theophylline, or 1,3-dimethylxanthine, is a purine alkaloid that has been a subject of chemical synthesis for over a century. wikipedia.org The Traube purine synthesis, developed in 1900, represents a foundational method for constructing the purine ring system from pyrimidine precursors. wikipedia.org This classical approach and its variations have been instrumental in the production of theophylline and its derivatives.

A common and established strategy for synthesizing 7-substituted theophylline derivatives involves the alkylation of theophylline. derpharmachemica.com Theophylline's sodium salt can be prepared by reacting it with sodium hydride or metallic sodium in a solvent like dimethylformamide (DMF). This sodium salt then acts as a nucleophile, reacting with various electrophiles, such as alkyl halides, to introduce substituents at the N7 position. derpharmachemica.com For instance, reacting the sodium salt of theophylline with bromoalkoxyphthalimides in DMF yields theophylline alkoxyphthalimides, which can be further modified.

Another established pathway involves the reaction of theophylline with epichlorohydrin. This reaction can lead to the formation of 7-(3-chloro-2-hydroxypropyl)theophylline, a key intermediate for further derivatization.

Novel Synthetic Methodologies for this compound Derivatives

Recent advancements in synthetic chemistry have introduced novel and more efficient methods for generating theophylline derivatives. One such innovative approach is the use of ultrasound-assisted synthesis. This technique has been shown to improve yields and reduce reaction times for the synthesis of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides. nih.govfrontiersin.org Compared to conventional methods that might yield 66-75% of the product over several hours, ultrasound irradiation can boost yields to 69-95% in a shorter timeframe. frontiersin.org

Microwave irradiation is another modern technique that has been successfully applied to the synthesis of theophylline analogues. It has been used in the intramolecular cyclization of aroyl phenyl thiosemicarbazides to produce 1,2,4-triazole-3-thiol derivatives, which can then be further reacted to create complex theophylline derivatives. researchgate.net

Furthermore, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating 1,2,3-triazole-containing theophylline hybrids. researchgate.net This method is known for its high efficiency, selectivity, and mild reaction conditions, making it ideal for synthesizing libraries of potential drug candidates. researchgate.nettandfonline.com

Structural Modification Approaches for Enhanced Biological Activity

Strategies for Introducing 1,2,3-Triazole Rings into this compound Analogues

The 1,2,3-triazole ring is a valuable pharmacophore in drug discovery, and its incorporation into the theophylline scaffold has been a key strategy for developing new therapeutic agents. tandfonline.com The most prominent method for achieving this is the CuAAC, a cornerstone of click chemistry. researchgate.net

The general strategy involves the reaction of a theophylline derivative bearing a terminal alkyne with an azide-containing molecule, or vice versa. researchgate.netnih.gov For example, theophylline can be alkylated with an alkyne-containing group. This alkynated theophylline is then reacted with various azides in the presence of a copper(I) catalyst (often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate) to yield the desired 1,2,3-triazole-linked theophylline analogues. nih.gov This approach has been used to synthesize a wide array of derivatives, including those with amide, ester, and nucleoside moieties. nih.govrsc.orgencyclopedia.pubmdpi.com

Researchers have also employed multi-step sequences starting with theophylline to introduce the necessary functionalities for the click reaction. For instance, theophylline can be alkylated with chloroacetonitrile, followed by reaction with sodium azide and a zinc catalyst to form a tetrazole, which is then further alkylated. rsc.orgrsc.org

Synthetic Routes to 7-Substituted Theophyllines

The N7 position of theophylline is a common site for modification to generate derivatives with altered pharmacological properties. A primary method for this is the direct alkylation of theophylline. derpharmachemica.comresearchgate.net This is typically achieved by first forming the sodium salt of theophylline with a base like sodium hydroxide or sodium hydride, and then reacting it with an alkyl halide (e.g., ethyl chloroacetate, allyl bromide). derpharmachemica.comnih.gov

Another versatile approach involves the reaction of theophylline with epoxides like epichlorohydrin or m-ethylphenoxymethyloxirane. farmaciajournal.comrjpbcs.com This introduces a hydroxypropyl linker at the N7 position, which can be further functionalized. For example, 7-(2,3-epoxypropyl)theophylline can undergo regioselective amination to introduce amino groups. researchgate.net Similarly, reaction with 1,3-dichloropropan-2-ol can lead to the formation of an oxazolo[2,3-f]purinium system. researchgate.net

The synthesis of 7-(ethylaryl) theophylline derivatives has been achieved by reacting 7-(2-chloroethyl)theophylline with nucleophiles like thiophenol or 2-mercaptobenzimidazole in the presence of a base. derpharmachemica.comderpharmachemica.com This highlights the utility of the 7-(2-chloroethyl)theophylline intermediate in creating a variety of thio-linked derivatives.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Theophylline | Sodium hydroxide, Alkyl halide | 7-Alkyltheophylline | derpharmachemica.com |

| Theophylline | Epichlorohydrin | 7-(3-chloro-2-hydroxypropyl)theophylline | |

| 7-(2-chloroethyl)theophylline | Thiophenol, Ethanol | 7-(2-ethylthiophenyl)theophylline | derpharmachemica.comderpharmachemica.com |

| 7-(2,3-dihydroxyprop-1-yl)theophylline | Chemical modification of propyl side chain | Various heterocyclic compounds linked to theophylline | researchgate.net |

Development of 8-Anilide Theophylline Derivatives

The development of 8-anilide theophylline derivatives has been pursued to create compounds with potential bronchodilator and antibacterial activities. nih.govafricaresearchconnects.comresearchgate.net A common synthetic strategy starts with 8-bromotheophylline. The bromo group at the 8-position can be displaced by various nucleophiles.

One approach involves the synthesis of 8-substituted theophylline derivatives which are then further modified. nih.gov For example, new 8-anilide theophylline derivatives have been designed and synthesized, and their chemical structures confirmed using various spectroscopic methods. nih.govresearchgate.net Another route involves the synthesis of 7,8-disubstituted theophyllines, where modifications are made at both the 7 and 8 positions of the theophylline core. derpharmachemica.com

In some synthetic schemes, 8-aminotheophylline serves as a key intermediate. This can be converted to other derivatives, for instance, by reacting with various aldehydes to form Schiff bases, or by acylation to form amides. Some research has focused on creating 8-substituted derivatives as potent analgesic and anti-inflammatory agents. interesjournals.org

| Starting Material | Key Intermediate/Reagent | Product Class | Reference |

|---|---|---|---|

| 8-Bromotheophylline | Various nucleophiles | 8-Substituted Theophyllines | nih.govderpharmachemica.com |

| 8-Aminotheophylline | Aldehydes/Acylating agents | 8-Imino/Amido Theophyllines | interesjournals.org |

| Theophylline | Multi-step synthesis | 8-Anilide Theophylline Derivatives | nih.govafricaresearchconnects.comresearchgate.net |

Molecular Mechanisms of Action: in Vitro and Preclinical Investigations

Phosphodiesterase Enzyme (PDE) Inhibition

Theophylline's ability to inhibit PDE enzymes is a cornerstone of its molecular action. nih.gov PDEs are a superfamily of enzymes that catalyze the breakdown of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov By inhibiting these enzymes, Theophylline increases the intracellular concentrations of these cyclic nucleotides, leading to a cascade of downstream effects. mdpi.com

In vitro studies have consistently characterized Theophylline as a non-selective competitive phosphodiesterase inhibitor. nih.govnih.gov Its inhibitory action is not specific to a single PDE family but extends across various isoforms, including those in the cardiovascular, gastrointestinal, and central nervous systems. openrespiratorymedicinejournal.com This broad-spectrum inhibition contributes to its wide range of pharmacological effects. nih.gov While effective, this lack of selectivity means that at therapeutic concentrations, the degree of inhibition for any single PDE isoenzyme can be modest; for instance, total PDE activity in human lung extracts is inhibited by only 5–10% at these concentrations. portico.org

Analogues of Theophylline have also been investigated. For example, dual PDE3/4 inhibitors like the trequinsin analogues RPL554 and RPL565 have been developed, demonstrating the ongoing effort to refine the PDE inhibition profile for therapeutic benefit. openrespiratorymedicinejournal.com

Despite its general non-selectivity, the effects of Theophylline are particularly attributed to its inhibition of PDE type III (PDE3) and type IV (PDE4) isoenzymes. nih.govdovepress.com These isoforms are prominently expressed in airway smooth muscle and a majority of inflammatory cells, respectively. dovepress.comdovepress.com

PDE3 Inhibition: This isoenzyme is predominant in airway smooth muscle, and its inhibition is thought to be the primary mechanism behind Theophylline's bronchodilator effect. dovepress.commdpi.com Studies on human bronchus show that selective PDE3 inhibitors, much like Theophylline, cause smooth muscle relaxation. nih.gov

PDE4 Inhibition: PDE4 is the main isoenzyme found in inflammatory cells, including T-lymphocytes, eosinophils, mast cells, and macrophages. nih.govmdpi.com The anti-inflammatory and immunomodulatory effects of Theophylline are largely credited to PDE4 inhibition. mdpi.comresearchgate.net By inhibiting PDE4 in these cells, Theophylline can suppress the release of inflammatory mediators. frontiersin.org Research suggests a synergistic effect when inhibiting both PDE3 and PDE4 to suppress macrophage activity and T-cell proliferation fully. dovepress.com

Some studies indicate a potential synergy between PDE3 and PDE4 inhibitors in relaxing bronchial tissue. nih.gov

The inhibition of PDE, particularly PDE4, prevents the degradation of cAMP, leading to elevated intracellular levels of this second messenger. nih.govopenrespiratorymedicinejournal.com Increased cAMP concentration subsequently activates downstream signaling pathways, most notably Protein Kinase A (PKA). nih.govfrontiersin.orgnih.gov

PKA is a central kinase that, once activated by cAMP, phosphorylates numerous target proteins within the cell. nih.gov This activation mediates the majority of cAMP's biological effects. ous-research.no The PKA signaling system is a highly versatile hub that interacts with other pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov In vitro studies using human pulmonary adenocarcinoma cells and small airway epithelial cells have provided direct evidence that Theophylline stimulates cell proliferation through the activation of cAMP, PKA, and the downstream transcription factor, cyclic AMP response element-binding protein (CREB). nih.gov This cascade ultimately modulates gene expression and cellular function, underpinning Theophylline's anti-inflammatory and smooth muscle relaxant properties. nih.govmdpi.com

Specificity for PDE Isoforms (e.g., PDE3, PDE4) in Cellular Models

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates numerous physiological processes by binding to four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. patsnap.com Theophylline acts as a competitive antagonist at all these receptors, blocking the natural effects of adenosine. nih.govpatsnap.comnih.gov For example, antagonism of A1 receptors can increase heart rate and neurotransmitter release, while blocking A2A receptors can promote alertness. patsnap.com However, some research suggests that the effects of high concentrations of Theophylline in certain cellular models, such as inhibiting the proliferation of human peripheral blood mononuclear cells, are not primarily related to adenosine receptor antagonism. nih.govnih.gov Studies using 8-phenyltheophylline, a xanthine that antagonizes adenosine receptors but does not inhibit PDE, showed no significant relaxation in bronchial tissue, suggesting that PDE inhibition is the major mechanism for smooth muscle relaxation. nih.gov

The non-selective nature of Theophylline has prompted the development and study of various analogues to achieve greater potency and selectivity for specific adenosine receptor subtypes. nih.gov Modifications to the xanthine structure, such as replacing the methyl groups at the 1-, 3-, and 7-positions with other substituents, have been shown to significantly alter binding affinities at A1 and A2 receptors. nih.gov

For instance, 1,3-di-n-propylxanthine was found to be 20-fold more potent than Theophylline at the A1 receptor and 5-fold more potent at the A2 receptor. nih.gov Functionalized congeners, such as 8-phenyl-1,3-dialkylxanthines, have been prepared as potent A1-adenosine receptor antagonists, with some derivatives showing up to 145-fold greater activity at A1 receptors compared to A2 receptors. nih.gov

Table 1: Adenosine Receptor Binding Affinities of Select Theophylline Analogues (Data sourced from studies on brain tissue) nih.gov

| Compound | Receptor Selectivity | Potency vs. Theophylline (A1 Receptor) | Potency vs. Theophylline (A2 Receptor) |

| Theophylline | Non-selective | 1x | 1x |

| 1,3-Di-n-propylxanthine | A1 selective | 20x more potent | 5x more potent |

| 1,3-Diisobutylxanthine | A1 selective | Data not specified | Data not specified |

| 1,3-Dibenzylxanthine | A1 selective | Data not specified | Data not specified |

| 1-Ethyl-3,7-dimethylxanthine | A2 selective | Data not specified | Data not specified |

| 1,3-Diallylxanthine | A2 selective | Data not specified | Data not specified |

Non-Selective Antagonism of Adenosine Receptors (A1, A2a, A2b, A3)

Histone Deacetylase (HDAC) Activity Modulation

Theophyllol, through its active component theophylline, has been shown to directly activate histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govmdpi.com This mechanism is considered central to its anti-inflammatory effects and is notably dissociated from phosphodiesterase inhibition or adenosine receptor antagonism. nih.govmdpi.com The activation of HDACs, particularly HDAC2, occurs at low, therapeutically relevant concentrations of theophylline. mdpi.commdpi.com

Research in various cellular systems, including epithelial cells, monocytes, and macrophages, has demonstrated this effect. nih.govmdpi.comnih.gov In alveolar macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD), a condition associated with reduced HDAC activity, theophylline treatment induced a significant increase in HDAC activity. nih.gov Specifically, studies on U937 monocytic cells and alveolar macrophages from smokers confirmed that theophylline enhances the activity of both HDAC1 and HDAC2. nih.gov This direct activation helps to reverse the histone acetylation associated with the transcription of inflammatory genes. dovepress.comnih.gov

Table 1: Effect of this compound (Theophylline) on HDAC Activity in Cellular Systems

| Cell Type | Observation | Finding | Source |

|---|---|---|---|

| Alveolar Macrophages (COPD Patients) | Measurement of HDAC activity in cell lysates after theophylline treatment. | Theophylline induced a six-fold increase in HDAC activity. | nih.gov |

| U937 Cells & Smoker Alveolar Macrophages | Immunoprecipitation of HDACs 1 and 2 followed by activity assay. | Theophylline increased the activity of both HDAC1 and HDAC2. | nih.gov |

| Epithelial Cells & Macrophages | In vitro and in vivo analysis of HDAC activity. | Low-dose theophylline enhances HDAC activity. | nih.gov |

| Mouse Peritoneal Macrophages | Measurement of HDAC2 activity after LPS stimulation with theophylline pre-treatment. | Theophylline treatment increased HDAC2 activity in both control and LPS-treated groups. | nih.gov |

A key aspect of this compound's mechanism is its synergistic interaction with glucocorticoids, potent anti-inflammatory drugs. mdpi.comnih.gov Glucocorticoids exert their anti-inflammatory effects in part by recruiting HDAC2 to the site of active inflammatory gene transcription, which reverses histone acetylation and suppresses gene expression. nih.govdovepress.com In certain inflammatory conditions like COPD and severe asthma, responsiveness to corticosteroids is reduced, a phenomenon linked to decreased HDAC2 activity, often as a result of oxidative stress. nih.govresearchgate.netresearchgate.net

Theophylline restores and enhances HDAC activity, making more of the enzyme available for recruitment by activated glucocorticoid receptors (GR). nih.gov This restores the effectiveness of glucocorticoids in suppressing inflammation. nih.govresearchgate.net Preclinical studies have shown that this interaction markedly potentiates the anti-inflammatory effects of corticosteroids. vulcanchem.com For instance, in alveolar macrophages from COPD patients that were resistant to the effects of the glucocorticoid dexamethasone, theophylline co-treatment restored their sensitivity, an effect that was blocked by the HDAC inhibitor trichostatin A. nih.gov This synergistic action allows for the effective repression of inflammatory genes. mdpi.com

Table 2: Synergistic Effect of this compound (Theophylline) with Glucocorticoids

| System/Model | Observation | Finding | Source |

|---|---|---|---|

| In Vitro Models | Assessment of anti-inflammatory effects of theophylline combined with corticosteroids. | Theophylline potentiates the anti-inflammatory effects of corticosteroids by 100- to 1000-fold. | vulcanchem.com |

| Alveolar Macrophages (COPD Patients) | Effect of theophylline on dexamethasone-induced suppression of IL-8. | Theophylline restored dexamethasone sensitivity, shifting the IC₅₀ from >1 μM to 4.9 ± 0.44 nM. | nih.gov |

| Cigarette Smoke-Exposed Mice | Inhibition of corticosteroid-insensitive lung inflammation. | Theophylline combined with dexamethasone effectively inhibited inflammation. | nih.gov |

The direct activation of HDACs and the synergistic relationship with glucocorticoid signaling have profound implications for the regulation of inflammatory gene expression. nih.govnih.gov The expression of multiple inflammatory genes is driven by pro-inflammatory transcription factors, such as nuclear factor-κB (NF-κB), which recruit co-activator molecules with histone acetyltransferase (HAT) activity. researchgate.netportico.org This acetylation of histones unwinds the chromatin, allowing for gene transcription. nih.gov

By increasing the activity of HDACs, this compound promotes the deacetylation of histones. researchgate.net This process reverses the chromatin remodeling done by HATs, leading to chromatin condensation and the "switching off" or suppression of inflammatory gene transcription. mdpi.comnih.govresearchgate.net This mechanism has been shown to decrease the expression of numerous inflammatory proteins, including cytokines and chemokines that are central to the inflammatory response in airway diseases. mdpi.comnih.govresearchgate.net Studies have identified a panel of inflammation-related genes that are dose-dependently regulated by theophylline in macrophages. nih.gov

Table 3: this compound (Theophylline)-Mediated Regulation of Inflammatory Gene Products

| Gene Product | Effect | Cellular Context | Source |

|---|---|---|---|

| Interleukin-8 (IL-8) | Suppression/Reduced Release | Alveolar Macrophages (COPD), Peripheral Blood Mononuclear Cells | nih.govnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Suppression/Reduced Release | Alveolar Macrophages (COPD) | nih.gov |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Suppression | Epithelial Cells | mdpi.comresearchgate.net |

| Interleukin-13 (IL-13) | Down-regulation | Macrophages | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) & MMP-9 | Inhibition of Release | Human Lung Fibroblasts | mdpi.com |

Synergistic Interactions with Glucocorticoid Receptor Signaling in Preclinical Models

Modulation of Key Inflammatory Signaling Pathways

This compound can modulate inflammatory responses by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. nih.govportico.org NF-κB is a critical transcription factor that, upon activation, translocates from the cytoplasm to the nucleus to promote the expression of a wide array of pro-inflammatory genes. mdpi.comnih.gov

In vitro studies have demonstrated that theophylline prevents this translocation. mdpi.comnih.govportico.org The underlying mechanism appears to be a protective effect on the inhibitory protein IκBα. mdpi.comnih.gov By preventing the degradation of IκBα, theophylline ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its activity. mdpi.comnih.gov This inhibitory effect on NF-κB activation has been observed in human pulmonary epithelial cell lines (A549), where theophylline suppressed TNF-α-induced NF-κB-p65 nuclear translocation and subsequent reporter gene expression. nih.gov It is important to note, however, that some research suggests these effects on NF-κB are primarily observed at high concentrations of theophylline, which may be mediated by phosphodiesterase inhibition. mdpi.comnih.govportico.org

More recent preclinical investigations have identified another key target in this compound's anti-inflammatory repertoire: phosphoinositide 3-kinase-δ (PI3K-δ). nih.govresearchgate.netnih.gov The PI3K pathway is involved in various cellular functions, and the δ-isoform is particularly important in immune cells. openaccessjournals.com Oxidative stress, a key factor in the pathology of diseases like COPD, can activate PI3K-δ. researchgate.netnih.gov This activation leads to the phosphorylation and subsequent reduction in the activity and expression of HDAC2, contributing to the corticosteroid insensitivity seen in these patients. researchgate.netnih.gov

Theophylline has been shown to be a potent inhibitor of oxidant-activated PI3K-δ. nih.gov By inhibiting PI3K-δ, theophylline prevents the downstream inactivation of HDAC2, thereby helping to restore corticosteroid sensitivity. dovepress.comresearchgate.netnih.gov Preclinical studies in cigarette smoke-exposed mouse models have substantiated this mechanism. In these models, both theophylline and a selective PI3K-δ inhibitor (IC87114), when combined with dexamethasone, were effective at inhibiting corticosteroid-insensitive lung inflammation. nih.gov This highlights the inhibition of PI3K-δ as a crucial mechanism by which theophylline can overcome glucocorticoid resistance. nih.govopenaccessjournals.com

Table 4: this compound's (Theophylline's) Effect on PI3K-δ and Corticosteroid Sensitivity

| Model | Key Finding | Implication | Source |

|---|---|---|---|

| Peripheral Blood Mononuclear Cells (COPD) | Corticosteroid insensitivity was reversed by a non-selective PI3K inhibitor (LY294002) and low-dose theophylline. | Links PI3K activity to corticosteroid resistance and shows theophylline can reverse it. | nih.gov |

| In Vitro Kinase Assays | Theophylline was identified as a potent and selective inhibitor of oxidant-activated PI3K-δ. | Establishes a direct inhibitory effect of theophylline on the PI3K-δ enzyme. | nih.gov |

| Cigarette Smoke-Exposed Mice | Theophylline, similar to a selective PI3K-δ inhibitor (IC87114), restored corticosteroid sensitivity and reduced lung inflammation. | Provides in vivo evidence for theophylline's efficacy via PI3K-δ inhibition in a disease-relevant model. | dovepress.comnih.gov |

Enhancement of Interleukin-10 (IL-10) Secretion

Theophylline has been investigated for its immunomodulatory effects, including its potential to influence the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). IL-10 is known for its broad anti-inflammatory properties, and its production is reportedly diminished in conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD). mdpi.com Some studies propose that theophylline increases IL-10 secretion, an effect that may contribute to its therapeutic actions. mdpi.comnih.gov This mechanism is potentially mediated through the inhibition of phosphodiesterase (PDE). mdpi.com

However, the role of theophylline in IL-10 enhancement is not definitively established across all conditions. For instance, a double-blind, placebo-controlled, crossover study involving patients with mild asthma found that low-dose theophylline did not increase the production of IL-10 by alveolar macrophages. nih.gov The study also observed no increase in IL-10 release in whole blood or in the number of monocytes and T cells expressing intracellular IL-10. nih.gov This suggests that while theophylline exhibits anti-inflammatory effects, such as reducing eosinophil counts in bronchoalveolar lavage fluid, this particular action may not be mediated by IL-10 at low doses in mild asthma. nih.gov

Induction of Apoptosis in Inflammatory Cells

Theophylline has been shown to increase the apoptosis (programmed cell death) of inflammatory cells, which is a key mechanism for its anti-inflammatory effects. nih.gov

In-vitro studies have demonstrated that theophylline accelerates the apoptosis of granulocytes, specifically neutrophils and eosinophils. jci.org This pro-apoptotic effect counteracts the survival-prolonging effects of inflammatory cytokines like GM-CSF and IL-5, which are often upregulated in asthmatic airways. jci.org Theophylline shortens granulocyte survival in a dose-dependent manner. jci.org It has also been noted to increase the apoptosis of T-lymphocytes. nih.gov

One study showed that a therapeutic concentration of theophylline (0.1 mM) significantly increased the percentage of apoptosis in cytokine-protected neutrophils and eosinophils after 24 hours of incubation. jci.org

Table 1: Effect of Theophylline on Cytokine-Delayed Granulocyte Apoptosis In Vitro

| Cell Type | Cytokine Treatment | Apoptosis (%) without Theophylline | Apoptosis (%) with Theophylline (0.1 mM) | P-value |

|---|---|---|---|---|

| Neutrophils | GM-CSF (10 ng/ml) | 18 ± 2% | 38 ± 3% | < 0.02 |

| Eosinophils | GM-CSF (10 ng/ml) | 21 ± 2% | 35 ± 2% | < 0.02 |

| Eosinophils | IL-5 (5 ng/ml) | 22 ± 4% | 33 ± 2% | < 0.05 |

Data sourced from a 1997 study examining theophylline's ability to counteract cytokine-prolonged granulocyte survival. jci.org

The B-cell lymphoma 2 (BCL2) family of proteins are crucial regulators of the apoptotic pathway, with some members promoting survival (anti-apoptotic) and others inducing death (pro-apoptotic). nih.govnih.gov The BCL2 protein itself is a key suppressor of apoptosis. nih.govnih.gov The mechanism by which theophylline induces apoptosis involves the downregulation of anti-apoptotic proteins. Specifically, research has shown that theophylline treatment leads to a decrease in the expression of BCL2 protein in eosinophils. jci.org By reducing the levels of this survival-promoting protein, theophylline shifts the balance towards apoptosis, thereby facilitating the clearance of these inflammatory cells. jci.org

Another identified molecular mechanism of theophylline is the inhibition of the nuclear enzyme Poly(ADP-ribose)polymerase-1 (PARP-1). nih.govosti.govnih.gov PARP-1 is activated by oxidative DNA damage, a process that can occur during exacerbations of inflammatory lung diseases like COPD. osti.govnih.gov Over-activation of PARP-1 can deplete the cell's supply of its substrate, NAD+, leading to an energy crisis and subsequent cell death. osti.govnih.gov

In-vitro studies on human pulmonary epithelial cells demonstrated that theophylline prevents this hydrogen peroxide-induced depletion of intracellular NAD+ in a dose-dependent manner by inhibiting PARP-1. osti.govnih.gov Further analysis confirmed this enzymatic inhibition is competitive in nature. osti.govnih.gov This action provides a distinct mechanistic insight into theophylline's therapeutic effects in pathologies involving oxidative stress. osti.gov

Role of Anti-apoptotic Protein Regulation (e.g., BCL2 Reduction)

Other Investigated Molecular Targets and Interactions

The maintenance of intracellular calcium ion homeostasis is critical for a vast number of cellular processes. mdpi.comjmb.or.kr Theophylline's effects are partly mediated through its role as a nonselective adenosine receptor antagonist. nih.gov One of the downstream effects of adenosine receptor signaling involves the modulation of calcium uptake. Specifically, adenosine-mediated channels have been shown to increase the contraction force of diaphragmatic muscles by enhancing their calcium uptake. nih.gov As an antagonist at these receptors, theophylline can interfere with this process. While this points to an influence on calcium-related signaling, detailed studies focusing specifically on theophylline's direct effects on intracellular calcium levels within subcellular fractions (like mitochondria or the endoplasmic reticulum) of inflammatory cells are not extensively detailed in the provided search results. However, studies on other compounds have shown that alterations in calcium homeostasis within subcellular compartments, such as mitochondria, are significant mechanisms of drug action. nih.gov

Interaction with Nicotinic Acetylcholine Receptors (Protein RIC-3 Modulation)

This compound's interaction with the nervous system includes the modulation of nicotinic acetylcholine receptors (nAChRs), a process influenced by the protein RIC-3 (Resistance to Inhibitors of Cholinesterase 3). drugbank.com RIC-3 is recognized as a crucial molecular chaperone, an endoplasmic reticulum (ER) resident protein that plays a significant role in the maturation, assembly, and functional expression of various nAChR subtypes. nih.govimmunologyresearchjournal.complos.orguniprot.org Its primary function is to facilitate the correct folding and assembly of nAChR subunits, which is a prerequisite for their transport to the cell surface where they can function as ligand-gated ion channels. plos.orgembopress.org

The modulatory effect of this compound on nAChRs is linked to its influence on the RIC-3 protein. drugbank.com The interaction between RIC-3 and nAChRs is subtype-specific and complex. For certain nAChR subtypes, such as the homomeric α7 receptor, the presence of RIC-3 is essential for their functional expression. nih.govnih.gov In contrast, for other subtypes like the heteromeric α4β2 receptors, RIC-3 can have differential effects, sometimes enhancing and at other times inhibiting their functional expression depending on the cellular environment. nih.govnih.gov

Research indicates that RIC-3 interacts with unassembled receptor subunits within the ER. nih.govembopress.org This interaction is critical for the assembly of subunits into complete oligomers, a necessary step for the receptors to exit the ER and traffic to the plasma membrane. plos.org The mechanisms by which RIC-3 exerts its effects are multifaceted and can involve promoting the assembly of subunits, increasing the quantity of specific subunits, and influencing the trafficking of the assembled receptors. immunologyresearchjournal.complos.orgnih.gov For instance, studies have shown that RIC-3 increases the assembly and cell surface trafficking of α7 nAChRs, while for α4β2 receptors, it primarily increases the protein expression of the individual α4 and β2 subunits without affecting their assembly. nih.gov this compound, by acting as a modulator of RIC-3, can thus influence the availability and function of these critical neurotransmitter receptors. drugbank.com

| nAChR Subtype | Effect of RIC-3 Co-expression | Reference |

|---|---|---|

| α7 (homomeric) | Essential for efficient folding, assembly, and functional expression. Increases assembly and cell surface trafficking. | nih.govnih.gov |

| α4β2 (heteromeric) | Can enhance or reduce functional expression depending on the system. Increases α4 and β2 subunit protein expression but does not affect assembly. | nih.govnih.gov |

| α3β4 | Enhances expression in mammalian cells. | plos.org |

| DEG-3/DES-2 (C. elegans) | Enhances function and trafficking. | nih.gov |

Inhibition of 5'-nucleotidase

This compound is an inhibitor of the enzyme 5'-nucleotidase (also known as ecto-5'-nucleotidase or CD73). drugbank.comnih.govnih.gov This enzyme is widely distributed in vertebrate tissues and is typically located in the plasma membrane. wikipedia.org The primary role of 5'-nucleotidase is to catalyze the hydrolysis of 5'-nucleotides to their corresponding nucleosides. wikipedia.org Specifically, it dephosphorylates extracellular adenosine monophosphate (AMP) to produce adenosine. plos.org This conversion is a critical step in nucleotide metabolism, as adenosine can readily cross cell membranes, unlike its phosphorylated nucleotide precursor. wikipedia.org

The inhibitory action of this compound on 5'-nucleotidase is a key aspect of its biochemical profile. drugbank.comnih.gov As a member of the xanthine family of compounds, this compound's ability to inhibit this enzyme has been documented in preclinical research. nih.govnih.gov For example, in vitro experiments on rat brain tissue have confirmed that this compound has an inhibitory effect on 5'-nucleotidase activity. nih.gov By blocking this enzyme, this compound prevents the breakdown of extracellular 5'-nucleotides, thereby reducing the formation of adenosine. This mechanism is significant because adenosine is a potent signaling molecule with various physiological effects, including roles in neurotransmission and inflammation. nih.govplos.org

The inhibition of 5'-nucleotidase by this compound is a competitive mechanism. drugbank.com This implies that this compound competes with the enzyme's natural substrate (like 5'-AMP) for binding to the active site. The structural characteristics of xanthine derivatives are important for their inhibitory activity against this enzyme. nih.gov

| Enzyme | Action of this compound | Substrate | Product | Reference |

|---|---|---|---|---|

| 5'-nucleotidase (CD73) | Inhibition | 5'-Adenosine Monophosphate (AMP) | Adenosine | drugbank.comnih.govwikipedia.orgplos.org |

Metabolic and Biochemical Fate Studies of Theophyllol and Analogues

Hepatic Metabolism Pathways

The metabolism of theophylline in the liver follows three main pathways: 8-hydroxylation, N-demethylation, and to a lesser extent, N-methylation. pharmgkb.orgdrugbank.com These pathways lead to the formation of various metabolites, with 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine being the primary products. drugsporphyria.net

8-Hydroxylation Pathways (e.g., to 1,3-dimethyluric acid)

The principal metabolic route for theophylline is 8-hydroxylation, which accounts for the formation of 1,3-dimethyluric acid (DMU). pharmgkb.orgjst.go.jp This pathway is responsible for the metabolism of a significant portion of a theophylline dose, estimated to be around 60-80%. pharmgkb.org Studies have shown that in human, rabbit, and rat liver microsomes, 8-hydroxylation is the major metabolic pathway. researchgate.net In human liver microsomes, this metabolite constitutes approximately 59% of the total metabolites formed. researchgate.net

N-Demethylation Routes (e.g., to 1-methylxanthine, 3-methylxanthine)

N-demethylation is another significant metabolic pathway for theophylline, leading to the formation of 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX). drugbank.com This route accounts for about 8-24% of theophylline metabolism for 1-MX and 5-15% for 3-MX. pharmgkb.org The formation of these demethylated products has been observed in studies using aqueous solutions and is considered a key step in the compound's biotransformation. researchgate.net Subsequently, 1-methylxanthine is further metabolized to 1-methyluric acid (1-MU) by the enzyme xanthine oxidase. pharmgkb.orgjst.go.jp

N-Methylation Pathways (e.g., to Caffeine)

A smaller fraction of a theophylline dose, approximately 6%, undergoes N-methylation to form caffeine. pharmgkb.orgdrugbank.com This pathway is particularly predominant in neonates due to the immaturity of other enzymatic systems. nih.govannsaudimed.net While this conversion also occurs in adults, caffeine does not typically accumulate as it is further metabolized. nih.gov The biotransformation of theophylline to caffeine via N-7 methylation has been confirmed in premature newborns. nih.gov

Enzymatic Systems Involved in Biotransformation

The metabolic conversion of theophylline is mediated by a complex interplay of various enzymatic systems, primarily the cytochrome P450 (CYP) isoforms and xanthine oxidase. pharmgkb.org The activity of these enzymes can be influenced by several factors, leading to inter-individual variations in theophylline metabolism.

Role of Cytochrome P450 Isoforms (CYP1A2, CYP2E1, CYP3A4)

The cytochrome P450 superfamily of enzymes, particularly the CYP1A2 isoform, plays a central role in theophylline metabolism. amegroups.org

CYP1A2: This isoform is considered the most important enzyme in theophylline biotransformation. nih.gov It catalyzes both the N-demethylation and hydroxylation of theophylline. nih.govnih.gov Specifically, CYP1A2 is responsible for the demethylation of theophylline to 1-methylxanthine and 3-methylxanthine. drugsporphyria.netenghusen.dk It is also the primary enzyme involved in the 8-hydroxylation of theophylline to 1,3-dimethyluric acid. nih.govenghusen.dk Studies have shown that CYP1A2 is responsible for about 80-90% of the N-demethylations and approximately 50% of the 8-hydroxylation. enghusen.dk

CYP2E1: This isoform also participates in theophylline metabolism, primarily by catalyzing its 8-hydroxylation. nih.gov While its role is considered minor compared to CYP1A2, it can contribute significantly to the formation of 1,3-dimethyluric acid. nih.govenghusen.dk It is suggested that CYP1A2 and CYP2E1 are of equal importance for the 8-hydroxylation of theophylline. enghusen.dkuni-freiburg.de

CYP3A4: The involvement of CYP3A4 in theophylline metabolism is considered to be minor. nih.gov While some studies suggest a potential role in the production of 1-methylxanthine and 3-methylxanthine, in vitro experiments with expressed CYP3A4 have not shown significant metabolism of theophylline. pharmgkb.orgnih.gov

Involvement of Xanthine Oxidase (XDH)

Xanthine oxidase (XDH) is another key enzyme in the metabolic cascade of theophylline. pharmgkb.org Its primary role is the further oxidation of the N-demethylated metabolite, 1-methylxanthine, to 1-methyluric acid. pharmgkb.orgjst.go.jp In certain cellular environments lacking CYPs, it has been proposed that xanthine oxidase might also contribute to the initial 8-hydroxylation of theophylline. pharmgkb.org Inhibition of xanthine oxidase has been shown to alter the metabolic profile, leading to an increase in 1-methylxanthine levels. nih.govdrugs.com

Data Tables

Table 1: Major Metabolic Pathways of Theophylline

| Metabolic Pathway | Primary Metabolite(s) | Percentage of Metabolism | Key Enzymes Involved |

| 8-Hydroxylation | 1,3-Dimethyluric Acid | ~60-80% pharmgkb.org | CYP1A2, CYP2E1 enghusen.dk |

| N-Demethylation | 1-Methylxanthine, 3-Methylxanthine | ~13-39% (combined) pharmgkb.org | CYP1A2 pharmgkb.orgenghusen.dk |

| N-Methylation | Caffeine | ~6% pharmgkb.orgdrugbank.com | N-methyltransferase annsaudimed.net |

Table 2: Role of Cytochrome P450 Isoforms in Theophylline Metabolism

| CYP Isoform | Primary Metabolic Reaction(s) Catalyzed | Significance in Overall Metabolism |

| CYP1A2 | N-demethylation (to 1-MX and 3-MX) drugsporphyria.netenghusen.dk 8-hydroxylation (to 1,3-DMU) nih.govenghusen.dk | Major nih.gov |

| CYP2E1 | 8-hydroxylation (to 1,3-DMU) nih.gov | Minor, but significant contribution to hydroxylation nih.govenghusen.dk |

| CYP3A4 | Potential minor role in N-demethylation pharmgkb.org | Minor/Insignificant nih.govnih.gov |

Biochemical Interactions Affecting Theophylline Metabolism (e.g., Enzyme Induction and Inhibition Mechanisms)

The metabolism of theophylline is highly susceptible to interactions with other substances due to its reliance on the cytochrome P450 (CYP) enzyme system. nih.gov Approximately 90% of theophylline elimination occurs via hepatic metabolism. pharmgkb.org The primary enzyme responsible for theophylline's N-demethylation is CYP1A2, with CYP2E1 and CYP3A4 also playing roles. pharmgkb.orgnih.govmedicineslearningportal.org Consequently, substances that induce or inhibit these enzymes can significantly alter theophylline clearance. medicineslearningportal.orgnih.gov

Enzyme Induction: Enzyme induction is the process where exposure to certain substances increases the activity of metabolic enzymes, leading to accelerated drug metabolism. longdom.orgresearchgate.net For theophylline, inducers of CYP1A2 can increase its clearance, potentially reducing its efficacy. medicineslearningportal.org A well-known example is tobacco smoke, which induces CYP1A2 and increases the rate of theophylline metabolism. pharmgkb.orgmedicineslearningportal.org Other inducers include drugs like phenobarbital and phenytoin. nih.gov

Enzyme Inhibition: Enzyme inhibition occurs when a substance slows down the activity of metabolic enzymes, leading to decreased drug metabolism and potentially elevated drug concentrations in the body. medicineslearningportal.orglongdom.org Many drugs are known to inhibit CYP1A2, thereby decreasing theophylline clearance. nih.gov For instance, antibiotics such as ciprofloxacin and erythromycin, as well as the H2-receptor antagonist cimetidine, are potent inhibitors. pharmgkb.orgnih.govmedicineslearningportal.org This inhibition can lead to a higher risk of toxicity. Enzyme inhibition can occur rapidly, often within a few days of co-administration of the inhibiting drug. medicineslearningportal.org Caffeine, being a substrate for CYP1A2, can also competitively inhibit the metabolism of theophylline. journal-dtt.org

Table 3: Examples of Substances Affecting Theophylline Metabolism

| Effect on Metabolism | Substance/Factor | Mechanism | Primary Enzyme(s) Affected |

|---|---|---|---|

| Induction (Increased Clearance) | Tobacco/Marijuana Smoking | Induction | CYP1A2 wikipedia.orgpharmgkb.org |

| Phenobarbital | Induction | CYP P450 System nih.gov | |

| Rifampicin | Induction | CYP P450 System nih.gov | |

| Inhibition (Decreased Clearance) | Ciprofloxacin | Inhibition | CYP1A2 pharmgkb.orgmedicineslearningportal.org |

| Erythromycin | Inhibition | CYP P450 System nih.gov | |

| Cimetidine | Inhibition | CYP P450 System nih.gov | |

| Caffeine | Competitive Inhibition | CYP1A2 journal-dtt.org |

Biosynthetic Origins and Pathways (e.g., Formation from Caffeine Metabolism)

While theophylline is administered as a therapeutic agent, it also exists as a natural product and a metabolite of other compounds.

Formation from Caffeine Metabolism: Theophylline is a known metabolite of caffeine (1,3,7-trimethylxanthine). pharmgkb.orgresearchgate.net In humans, caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme involved. researchgate.netnih.gov The metabolism of caffeine proceeds mainly via three demethylation pathways. The primary route (approximately 84%) leads to the formation of paraxanthine. researchgate.net A smaller portion of caffeine is demethylated at the N-1 position to produce theophylline, accounting for about 7-8% of caffeine metabolism. pharmgkb.orgresearchgate.net Another minor pathway leads to theobromine. researchgate.net Therefore, the consumption of caffeine-containing products results in the endogenous formation of theophylline. pharmgkb.org

Natural Occurrence: Trace amounts of theophylline are found naturally in plants that synthesize methylxanthines, such as tea (Camellia sinensis), though caffeine is typically the most abundant methylxanthine in these plants. wikipedia.orgnih.gov The biosynthetic pathway in plants involves a sequence starting from xanthosine, which is converted through several steps to theobromine and then to caffeine. nih.gov The catabolism (breakdown) of caffeine in these plants begins with its conversion to theophylline. nih.gov

Structure-activity Relationship Sar and Quantitative Structure-activity Relationship Qsar Analysis

Methodological Approaches for SAR/QSAR Investigations of Theophylline Analogues

A variety of computational and experimental techniques are employed to investigate the SAR and QSAR of theophylline derivatives. These methods provide a deeper understanding of the molecular interactions that underpin their biological effects.

Quantum chemical methods are powerful tools for elucidating the electronic properties of molecules and correlating them with their biological activities. semanticscholar.orgchnpu.edu.ua These studies often involve the calculation of various molecular descriptors that quantify different aspects of a molecule's electronic structure. For instance, in a study of theophylline derivatives as potential inhibitors of the enzyme ALDH1A1, quantum chemical descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment (DM), and molecular polarizability (Pol) were used to develop a QSAR model. researchgate.net Such models can help predict the activity of new, unsynthesized compounds. researchgate.net The Hartree-Fock model is another quantum-chemical method that has been used to study structure-activity relationships. nih.gov Density functional theory (DFT) is also a prominent method for calculating these parameters. nih.govnih.gov

A typical workflow for these studies involves:

Optimization of the molecular geometry of the theophylline analogues.

Calculation of electronic descriptors like HOMO-LUMO energies, dipole moment, and atomic charges.

Correlation of these descriptors with experimentally determined biological activities using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). researchgate.net

| Quantum Chemical Parameter | Significance in QSAR |

|---|---|

| E-HOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the molecule's ability to donate electrons. |

| E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the molecule's ability to accept electrons. |

| Dipole Moment (DM) | Reflects the overall polarity of the molecule, which can influence solubility and binding. |

| Molecular Polarizability (Pol) | Describes the ease with which the electron cloud can be distorted, affecting non-covalent interactions. |

Physicochemical parameters play a significant role in determining the pharmacokinetic and pharmacodynamic properties of drug molecules. researchgate.net QSAR studies frequently incorporate these parameters to model biological activity. nih.gov For theophylline and its analogues, key physicochemical descriptors include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its ability to cross cell membranes.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Molecular Weight (MW): The mass of the molecule.

Topological Indices: Numerical descriptors that characterize the size, shape, and branching of a molecule.

In a QSAR study of 7-substituted theophylline derivatives, their bronchodilatory activities were correlated with various physicochemical and quantum chemical parameters. nih.gov These correlations help in understanding how modifications to the theophylline structure affect its ability to interact with its biological target. nih.gov

| Physicochemical Parameter | Relevance in Drug Design |

|---|---|

| LogP | Impacts absorption, distribution, and membrane permeation. |

| Molar Refractivity (MR) | Can be related to the binding affinity of the molecule to its receptor. |

| Molecular Weight (MW) | Influences the overall size and can affect diffusion and transport. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbibliotekanauki.pl For theophylline derivatives, docking studies are often used to investigate their interactions with biological targets such as adenosine receptors or phosphodiesterases. nih.gov These studies can provide valuable insights into the binding modes of these compounds and help to explain their structure-activity relationships at the atomic level. nih.gov

For example, molecular docking studies of theophylline-containing 1,2,3-triazole derivatives have been used to investigate their binding affinities with various therapeutic targets in cancer cell proliferation. nih.gov The results of these studies can guide the design of new analogues with improved binding affinity and selectivity. nih.gov

Physicochemical Parameter Correlation Methodologies

Identification of Key Structural Determinants for Biological Activity

SAR and QSAR studies have identified several key structural features of the theophylline molecule that are critical for its biological activity. semanticscholar.orgsemanticscholar.orgdergipark.org.tr

The xanthine scaffold of theophylline offers several positions (N1, N3, C8, and N7) where substituents can be introduced to modify its biological activity. dergipark.org.truniroma1.it

Substitution at N1 and N3: The methyl groups at the N1 and N3 positions of theophylline are important for its activity. semanticscholar.org Varying the alkyl chain length at these positions can influence the compound's potency and selectivity. researchgate.net

Substitution at C8: The C8 position is a common site for modification to enhance the potency and selectivity of theophylline analogues. biointerfaceresearch.com Introducing bulky substituents at this position can lead to compounds with potent adenosine receptor antagonist activity. nih.gov For instance, the introduction of a phenyl group at the C8 position can markedly increase the activity of theophylline at adenosine receptors. nih.gov Similarly, heterocyclic moieties at the C8 position have been shown to impart significant antiproliferative activity. dergipark.org.tr

Substitution at N7: Modification at the N7 position can also modulate the biological activity of theophylline derivatives. For example, the length of a carbon chain attached to N7 can influence neuroactivity. nih.govresearchgate.net

| Position of Substitution | General Effect on Activity | Example |

|---|---|---|

| N1, N3 | Alkyl groups influence potency and selectivity. | Theophylline (1,3-dimethylxanthine) is a potent adenosine receptor antagonist. semanticscholar.org |

| C8 | Bulky and heterocyclic substituents can enhance activity and selectivity. | 8-Phenyltheophylline shows increased affinity for adenosine receptors. nih.gov |

| N7 | Modifications can alter pharmacokinetic and pharmacodynamic properties. | The size of a terminal lactam ring on a chain at N7 affects neuroactivity. nih.govresearchgate.net |

Stereoisomerism, the arrangement of atoms in three-dimensional space, can have a profound impact on the biological activity of molecules. wikipedia.org While the core xanthine structure of theophylline is planar, the introduction of chiral centers or bulky substituents can lead to stereoisomers with different pharmacological profiles. The relative orientation of substituents can affect how a molecule fits into a binding site. wikipedia.org

Conformational flexibility, or the ability of a molecule to adopt different shapes, is also a critical factor. Theophylline analogues with flexible side chains can adapt their conformation to optimize interactions with their biological target. However, excessive flexibility can be detrimental to binding affinity due to an entropic penalty upon binding. The study of theophylline analogues with varying terminal lactam ring sizes has shown that conformational aspects can strongly influence neuroactivity. nih.govresearchgate.net

Role of Stereoisomerism and Conformational Flexibility

SAR in the Context of Specific Preclinical Pharmacological Effects

The structural features of theophylline-based compounds directly correlate with their specific pharmacological effects, including bronchodilation, anti-inflammatory actions, and emerging anticancer activity.

Bronchodilation: The bronchodilatory effect of theophylline is primarily attributed to its inhibition of PDE3 and PDE4. medchemexpress.com This inhibition leads to an increase in intracellular cyclic AMP (cAMP) in airway smooth muscle cells, resulting in muscle relaxation and bronchodilation. drugbank.comnih.gov The relationship between the xanthine structure and PDE inhibition is well-established, with the methylxanthine core being essential for this activity.

Anti-inflammatory Activity: Theophylline's anti-inflammatory effects are observed at concentrations lower than those required for bronchodilation. tno.nl One key mechanism is the activation of histone deacetylase-2 (HDAC2), which helps to switch off inflammatory gene expression. drugbank.commedchemexpress.com This action can restore the effectiveness of corticosteroids in conditions like severe asthma and COPD. Additionally, theophylline can inhibit the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus, further reducing the expression of inflammatory genes. medchemexpress.com At higher concentrations, this NF-κB inhibition may be mediated by its PDE inhibitory effects.

Anticancer Activity: Recent studies have highlighted the potential of theophylline as an anticancer agent. Its proposed mechanisms include the suppression of cell survival and the induction of apoptosis. For example, in certain cancer cell lines, theophylline has been shown to induce apoptosis by reducing the expression of the anti-apoptotic protein Bcl-2. medchemexpress.com It also exhibits antitumor functions that may be similar to those of caffeine, another methylxanthine.

Rational Design Principles for Novel Theophyllol-Based Agents

Rational drug design aims to develop new, more effective therapeutic agents by understanding and modifying the chemical structure of a lead compound like theophylline. elifesciences.org The goal is to optimize desired properties such as potency, selectivity, and pharmacokinetic profiles while minimizing adverse effects.

Key principles in the rational design of novel agents based on the theophylline scaffold include:

Molecular Docking and Structure-Based Design: Computational methods like molecular docking are used to model the interaction between theophylline derivatives and their target binding sites (e.g., adenosine receptors, PDEs). oup.com This allows for the prediction of how structural modifications might enhance binding affinity and selectivity.

Targeting Specific Receptor Subtypes: A major focus has been the development of selective antagonists for specific adenosine receptor subtypes. By modifying the substituents on the theophylline core, particularly at the N1, N3, and C8 positions, researchers aim to create compounds that target a single receptor subtype, potentially offering a better therapeutic window and fewer side effects than the non-selective theophylline.

Synthesis of Derivatives with Improved Properties: Chemical synthesis is employed to create novel derivatives. For example, attaching oligo(ethylene glycol)-alkene substituents to the theophylline structure has been explored to improve properties like water solubility and to provide anchors for covalent attachment to surfaces for research purposes. tandfonline.com Another approach involves creating amide and sulfonamide derivatives to explore different biological activities, such as hypoglycemic effects.

Aptazyme Development: Theophylline's ability to bind specifically to RNA aptamers (synthetic RNA molecules) has been exploited in the rational design of aptazymes. These are allosteric ribozymes that can be engineered to control gene expression in response to theophylline, providing a tool for advanced molecular biology research and potential gene therapy applications. elifesciences.org

Through these rational design strategies, the fundamental theophylline structure serves as a versatile template for developing a new generation of compounds with tailored pharmacological profiles for a range of therapeutic applications.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of theophylline, allowing for its effective separation from complex matrices and subsequent quantification. openaccessjournals.com High-performance liquid chromatography (HPLC) and its variations are the most prominently used methods due to their efficiency and versatility. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) for Theophyllol Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of theophylline in various samples. openaccessjournals.com This method leverages a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of theophylline with the stationary phase allow for its separation from other components. openaccessjournals.com

Several studies have developed and validated HPLC methods for theophylline determination. For instance, a method for analyzing theophylline in biological fluids utilized a C18 column with a mobile phase of methanol and water (60:40 v/v) at a flow rate of 0.75 mL/min, with UV detection at 280 nm. brieflands.com This method demonstrated good recovery and precision, with a limit of quantification of 3.1 µg/mL in plasma. brieflands.com Another HPLC method developed for the simultaneous estimation of salbutamol, theophylline, and ambroxol employed a phosphate buffer (pH 3.0) and acetonitrile (55:45 v/v) as the mobile phase with detection at 225 nm. ijsra.net

The selection of the stationary phase is a critical aspect of method development. Different stationary phases can impart varying selectivities for xanthine separations. lcms.cz While C18 columns are common, other phases like cyano (CN) and phenyl have also been investigated. lcms.cz

Reversed-Phase HPLC (RP-HPLC) Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode of HPLC for the analysis of theophylline. lcms.cz In RP-HPLC, the stationary phase is nonpolar (commonly C18), and the mobile phase is a polar aqueous-organic mixture. americanpharmaceuticalreview.com This setup is particularly effective for separating moderately polar compounds like theophylline.

Numerous RP-HPLC methods have been documented for theophylline analysis. One such method for the simultaneous estimation of etophylline and theophylline utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer (70:30) at a flow rate of 1 mL/min and detection at 272 nm. wisdomlib.org Another study detailed an isocratic RP-HPLC method for the simultaneous estimation of salbutamol sulphate, theophylline, and furosemide using a mobile phase of methanol and water (50:50, v/v) with UV detection at 274 nm. researchgate.net This method resulted in a retention time of 4.55 minutes for theophylline. researchgate.net

The versatility of RP-HPLC allows for its application in various matrices, from pharmaceutical dosage forms to biological fluids. wisdomlib.orgresearchgate.net The simplicity of the mobile phases, often consisting of buffered water and a common organic solvent like acetonitrile or methanol, makes it a robust and cost-effective choice for routine analysis. lcms.cz

| Parameter | Method 1 | Method 2 | Method 3 |

| Analytes | Theophylline, Salbutamol, Furosemide | Theophylline, Etophylline | Theophylline, Salbutamol, Ambroxol |

| Column | Hibar R 250 x 4.6 mm, Purosphens R STAR RP-18 | C18 | Inertsil ODS-3V (250 × 4.6 mm, 5μ) |

| Mobile Phase | Methanol:Water (50:50, v/v) | Acetonitrile:Phosphate Buffer (70:30) | Phosphate Buffer (pH 3.0):Acetonitrile (55:45 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 274 nm | 272 nm | 225 nm |

| Retention Time (Theophylline) | 4.55 min | Not Specified | 3.808 min |

| Linearity Range (Theophylline) | Not Specified | 15-75 µg/ml | 25-150 µg/mL |

| Reference | researchgate.net | wisdomlib.orgresearchgate.net | ijsra.net |

Hyphenated Techniques for Trace Analysis (e.g., LC-MS/MS)

For the detection of trace levels of theophylline, more sensitive and specific techniques are required. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are ideal for this purpose. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of theophylline in complex matrices like biological fluids and environmental samples. nih.govnih.gov

LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This combination allows for the confident identification and quantification of analytes at very low concentrations. mdpi.com A study developing an LC-MS/MS method for theophylline in rabbit plasma utilized a C18 column with a mobile phase of 80% methanol and 20% 2 mM ammonium acetate buffer. nih.gov The analysis was performed in positive ionization mode, monitoring the transition of the protonated molecular ion to a specific product ion (m/z 181.1→124.2). nih.gov This method achieved a lower limit of quantification (LLOQ) of 50.418 ng/mL and had a total run time of just 3 minutes. nih.gov

The use of an internal standard is crucial in LC-MS/MS assays to compensate for potential losses during sample preparation and variations in mass spectrometric detection. nih.gov The high specificity of LC-MS/MS minimizes interferences from other compounds present in the sample matrix, making it a reliable method for forensic and clinical applications. mdpi.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for both the quantification and the structural confirmation of theophylline. These techniques are based on the interaction of electromagnetic radiation with the molecule. mt.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry in this compound Research

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of theophylline. mt.com This method is based on the principle that theophylline absorbs light in the UV region of the electromagnetic spectrum. mt.com The amount of light absorbed is directly proportional to the concentration of theophylline in the solution, as described by the Beer-Lambert law. mt.com

The UV spectrum of theophylline in a solution of 0.1 N NaOH typically shows a maximum absorption wavelength (λmax) at approximately 274.8 nm. ijcpa.in In another study, the λmax was observed at 275 nm when using a methanol:water mobile phase for HPLC detection. brieflands.com Research has also reported a λmax of 272 nm for theophylline, which was used to create a calibration curve for its detection. researchgate.net The selection of the λmax is crucial as it provides the highest sensitivity for quantification. technologynetworks.com

UV-Vis spectrophotometry can also be used for the simultaneous determination of theophylline in the presence of other drugs, often employing multivariate calibration methods to resolve spectral overlap. nih.gov For instance, one study successfully used this technique to simultaneously determine theophylline, montelukast, and loratadine in tablet preparations and spiked human plasma. nih.gov The limit of detection for theophylline in this study was found to be 0.03 mg L−1. nih.gov

| Parameter | Finding 1 | Finding 2 | Finding 3 |

| Solvent/Mobile Phase | 0.1 N NaOH | Methanol:Water | Not specified |

| Maximum Absorption (λmax) | 274.8 nm | 275 nm | 272 nm |

| Application | Simultaneous estimation with Terbutaline sulphate | HPLC detection | Calibration for detection |

| Linearity Range (Theophylline) | 4-24 mcg/ml | Not Specified | Not Specified |

| Limit of Detection (LOD) | 0.0496 mcg/ml | Not Specified | 0.03 mg L−1 (with multivariate calibration) |

| Reference | ijcpa.in | brieflands.com | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the molecular structure of compounds. wikipedia.orgebsco.com It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of atoms within a molecule. libretexts.org For theophylline, ¹H-NMR (proton NMR) is particularly useful for confirming its structure. nih.gov

The ¹H-NMR spectrum of a molecule provides signals corresponding to each chemically non-equivalent proton. The chemical shift (position of the signal), integration (area under the signal), and multiplicity (splitting pattern) of these signals provide valuable structural information. youtube.com

In the ¹H-NMR spectrum of theophylline, the proton at the 8th position of the purine ring (H-8) and the protons of the two N-methyl groups (N-CH₃) are of particular interest. A study on the interaction of theophylline with ethylenediamine in D₂O solution reported on the behavior of these signals. The H(8) signal and the N-methyl signals were analyzed to understand the ionization state and aggregation of theophylline in the solution. nih.gov The chemical shifts of these protons are sensitive to the surrounding electronic environment and can be used to confirm the integrity of the theophylline structure. nih.gov Advanced NMR techniques can further aid in the complete assignment of all proton and carbon signals, providing unambiguous structural confirmation. ipb.pt

Fourier-Transform Infrared (FT-IR) Spectroscopy for Compound Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule, providing a unique "molecular fingerprint." rtilab.com The FT-IR spectrum is generated by measuring the absorption of infrared radiation by the sample, which induces molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. innovatechlabs.com

For Theophylline, FT-IR analysis is instrumental in confirming its molecular structure. The spectrum exhibits characteristic absorption bands that correspond to its key functional groups. The N-H stretching vibration in the imidazole ring is typically observed as a distinct band. researchgate.net Furthermore, the two carbonyl (C=O) groups in the pyrimidine-dione ring produce strong, characteristic stretching vibrations at different wavenumbers. researchgate.net These, along with other peaks from C-N, C-H, and ring vibrations, provide a definitive spectrum for Theophylline identification.

Attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopic imaging is an advanced application that can be used to analyze the distribution and transformation of Theophylline in solid dosage forms during processes like dissolution. nih.gov This non-destructive method provides chemically specific information in real-time. nih.gov

Below is a table summarizing the key FT-IR absorption bands for Theophylline.